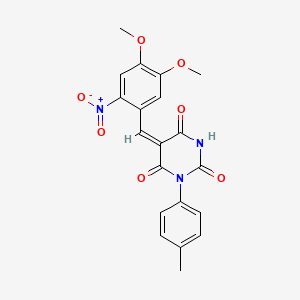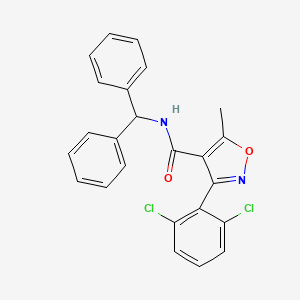
N-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF belongs to the class of furan derivatives and has a molecular weight of 261.32 g/mol.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is responsible for regulating the expression of genes involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide has several advantages as a research tool. This compound is a stable compound that can be easily synthesized in the laboratory. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. This compound is insoluble in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide. One area of research is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another area of research is the investigation of the therapeutic potential of this compound in other disease models. Finally, research is needed to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. This compound is being explored as a potential treatment for various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9-7-12(10(2)20-9)15(17)16-11-5-6-13(18-3)14(8-11)19-4/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZIIECCUKFNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4728827.png)


![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4728845.png)
![5-methyl-N-(pentafluorophenyl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728853.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728856.png)
![methyl 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4728859.png)
![2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4728860.png)
![1-[4-(4-methoxyphenoxy)butyl]piperidine](/img/structure/B4728862.png)
![2,3,4,5,6-pentafluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4728865.png)
![3-ethyl-5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728878.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4728881.png)
![1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4728895.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4728912.png)